Cas no 838-85-7 (Diphenyl Phosphate)

Diphenyl Phosphate structure
Diphenyl Phosphate structure
Nombre del producto:Diphenyl Phosphate
Número CAS:838-85-7
MF:C12H11O4P
Megavatios:250.187104463577
MDL:MFCD00003033
CID:40050
PubChem ID:24888299

Diphenyl Phosphate Propiedades químicas y físicas

Nombre e identificación

    • Diphenyl hydrogen phosphate
    • Diphenyl Phosphate
    • 5-Bromo-2-methoxy-3-nitropyridine
    • (PhO)2P(O)OH
    • Biphenyl Ester
    • diphenylphosphoric acid
    • Phenol hydrogen phosphate
    • phenylphosphate((pho)2(ho)po)
    • Phosphoric acid diphenyl
    • PHOSPHORIC ACID DIPHENYL ESTER
    • NSC 6518
    • Phenyl phosphate ((PhO)2(HO)PO)
    • Phenyl phosphate, ((PhO)2(HO)PO)
    • NCGC00257429-01
    • FT-0625225
    • Phenyl hydrogen phosphate
    • DTXSID1048207
    • InChI=1/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • W-104131
    • P0801
    • CHEMBL3186576
    • CHEBI:166468
    • NSC289392
    • AC9048
    • AS-17707
    • SY037021
    • ASMQGLCHMVWBQR-UHFFFAOYSA-
    • Diphenyl phosphate, 99%
    • diphenylphosphate
    • Tox21_303401
    • BDBM50603864
    • SCHEMBL37038
    • AKOS003625996
    • MFCD00003033
    • NS00014401
    • CS-W008151
    • 838-85-7
    • 53396-64-8
    • Phosphoric acid, diphenyl ester
    • NSC-289392
    • HY-W008151
    • 4-06-00-00714 (Beilstein Handbook Reference)
    • BRN 1379164
    • NSC-6518
    • NSC6518
    • DTXCID3028182
    • CAS-838-85-7
    • PR9H42V2X6
    • diphenoxyphosphinic acid
    • EINECS 212-657-2
    • Q63391915
    • ?Diphenyl phosphate
    • STK368142
    • MDL: MFCD00003033
    • Renchi: 1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • Clave inchi: ASMQGLCHMVWBQR-UHFFFAOYSA-N
    • Sonrisas: O=P(OC1C=CC=CC=1)(OC1C=CC=CC=1)O
    • Brn: 1379164

Atributos calculados

  • Calidad precisa: 250.03900
  • Masa isotópica única: 250.039495
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 246
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.4
  • Superficie del Polo topológico: 55.8

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 0,76 g/cm3
  • Punto de fusión: 67.0 to 71.0 deg-C
  • Punto de ebullición: 377.7°C at 760 mmHg
  • Punto de inflamación: 4°C
  • índice de refracción: 1.6250
  • Coeficiente de distribución del agua: Soluble in benzene. Insoluble in water.
  • PSA: 65.57000
  • Logp: 3.24480
  • Disolución: Not determined
  • Sensibilidad: Sensitive to humidity

Diphenyl Phosphate Información de Seguridad

Diphenyl Phosphate Datos Aduaneros

  • Código HS:29190090
  • Datos Aduaneros:

    China Customs Code:

    2919900090

    Overview:

    HS:2919900090 Other phosphates and their salts(Including milk phosphate)(Including their halogenation,sulfonation,Nitration and nitrosation derivatives) VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2919900090 other phosphoric esters and their salts, including lactophosphates; their halogenated, sulphonated, nitrated or nitrosated derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Diphenyl Phosphate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A114619-500g
Diphenyl phosphate
838-85-7 97%
500g
$74.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D700A-5g
Diphenyl Phosphate
838-85-7 97%
5g
¥190.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02121-5g
Diphenyl phosphate, 97%
838-85-7 97%
5g
¥422.00 2023-03-03
Ambeed
A114619-100g
Diphenyl phosphate
838-85-7 97%
100g
$46.0 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139308-5g
Diphenyl Phosphate
838-85-7 99%
5g
¥30.90 2023-09-03
Ambeed
A114619-1kg
Diphenyl phosphate
838-85-7 97%
1kg
$147.0 2025-02-21
TRC
D492000-10g
Diphenyl Phosphate
838-85-7
10g
$ 109.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028919-100g
Diphenyl Phosphate
838-85-7 97%
100g
¥59 2024-05-21
Ambeed
A114619-25g
Diphenyl phosphate
838-85-7 97%
25g
$17.0 2025-02-21
ChemScence
CS-W008151-500g
Diphenyl hydrogen phosphate
838-85-7 99.97%
500g
$122.0 2021-09-02

Diphenyl Phosphate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Benzene ;  5 h, reflux
1.2 Solvents: Water ;  10 min, reflux
1.3 Solvents: Acetone ,  Water ;  1 h, reflux
Referencia
Neodymium tris-diarylphosphates: Systematic study of the structure-reactivity relationship in butadiene and isoprene polymerisation
Nifant'ev, Ilya E.; et al, Applied Catalysis, 2014, 478, 219-227

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Formic acid Solvents: Water
Referencia
Amide as a protecting group in phosphate ester synthesis. I. The acid hydrolysis of some phosphoramidic diesters
Stock, J. A.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (6), 637-9

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Chloroform-d ;  12 min, rt
Referencia
Novel photolabile protecting group for phosphate compounds
Zhang, Youlai; et al, Synlett, 2012, 23(3), 367-370

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Methanol-d4 ;  15 min, rt
Referencia
1,4-Naphthoquinone Derivative as Efficient Photolabile Molecule: Concise Synthesis and Photorelease of Various Functional Compounds
Liu, HaiYing; et al, Synthesis, 2023, 55(1), 150-158

Synthetic Routes 11

Condiciones de reacción
Referencia
Carboxylic and phosphate ester hydrolysis catalyzed by bivalent zinc and copper metallosurfactants
Weijnen, John G. J.; et al, Journal of the Chemical Society, 1991, (8), 1121-6

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Triethylamine
Referencia
Phosphorus in organic chemistry; I. Mild and convenient reagents for the preparation of symmetrical carboxylic acid anhydrides
Mestres, Ramon; et al, Synthesis, 1981, (3), 218-20

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Chloroform
Referencia
Amide as a protecting group in phosphate ester synthesis
Hopwood, W. J.; et al, Proceedings of the Chemical Society, 1964, 394,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referencia
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper iodide-dimethyl sulfide (1:1) ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Chlorobenzene ;  48 h, 90 °C
Referencia
Feedstocks to Pharmacophores: Cu-Catalyzed Oxidative Arylation of Inexpensive Alkylarenes Enabling Direct Access to Diarylalkanes
Vasilopoulos, Aristidis; et al, Journal of the American Chemical Society, 2017, 139(23), 7705-7708

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Butylimidazole ,  Phosphoric acid Solvents: Dimethylformamide ;  24 h, 230 °C
Referencia
Synthesis of diaryl phosphates using orthophosphoric acid as a phosphorus source
Tran, Cong Chi; et al, Tetrahedron Letters, 2022, 96,

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Water Solvents: Water ;  pH 9
Referencia
Hydrolysis of Organophosphate Esters: Phosphotriesterase Activity of Metallo-β-lactamase and Its Functional Mimics
Tamilselvi, A.; et al, Chemistry - A European Journal, 2010, 16(29), 8878-8886

Synthetic Routes 22

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  overnight, rt
Referencia
Syntheses, crystal structures and magnetic properties of Mn12 single-molecule magnets with diphenylphosphate and their tetraphenylphosphonium salts
Kuroda-Sowa, Takayoshi; et al, Polyhedron, 2005, 24(16-17), 2680-2690

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Reactivity of o-[(dimethylamino)methyl]phenol in reaction with p-nitrophenyl esters of phosphorus acids. Effect of copper(II) ions
Ryzhkina, I. S.; et al, Zhurnal Obshchei Khimii, 1990, 60(4), 820-7

Diphenyl Phosphate Raw materials

Diphenyl Phosphate Preparation Products

Diphenyl Phosphate Literatura relevante

  • 1. 500. Studies on phosphorylation. Part VIII. The production of tetrabenzyl pyrophosphate by the action of acyl chlorides on dibenzyl hydrogen phosphate, and a novel reaction of tetraphenyl pyrophosphate
    H. S. Mason,A. R. Todd J. Chem. Soc. 1951 2267
  • Siming Chen,Haixin Wang,Zhenjiang Li,Fulan Wei,Hui Zhu,Songquan Xu,Jiaxi Xu,Jingjing Liu,Hailemariam Gebru,Kai Guo Polym. Chem. 2018 9 732
  • 3. Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates
    J. A. Miller,H. C. S. Wood J. Chem. Soc. C 1968 1837
  • 4. 223. Studies on phosphorylation. Part X. The preparation of tetraesters of pyrophosphoric acid from diesters of phosphoric acid by means of exchange reactions
    N. S. Corby,G. W. Kenner,A. R. Todd J. Chem. Soc. 1952 1234
  • 5. 260. Synthesis of some phosphorylated amino-hydroxy-acids and derived peptides related to the phosphoproteins
    G. Riley,J. H. Turnbull,W. Wilson J. Chem. Soc. 1957 1373
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:838-85-7)Diphenyl phosphate
sfd9703
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe